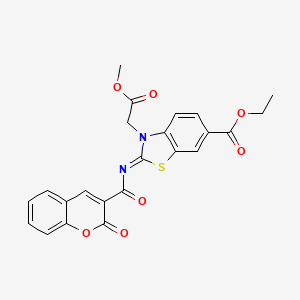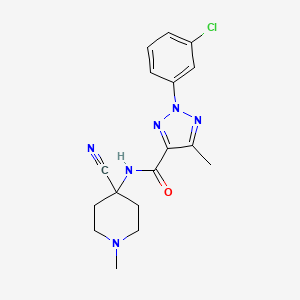![molecular formula C12H12N2O2S B2581798 2-(thiolan-3-yloxy)-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 2195880-56-7](/img/structure/B2581798.png)
2-(thiolan-3-yloxy)-4H-pyrido[1,2-a]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(thiolan-3-yloxy)-4H-pyrido[1,2-a]pyrimidin-4-one is a chemical compound that has gained significant attention in the field of scientific research. This compound is synthesized through a specific method and has various applications in scientific research.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Regioselective Synthesis : A study demonstrated the synthesis of pyrido[2,3-d]pyrimidine derivatives, which are related to the chemical structure of interest, showcasing a method to create a new polynuclear heterocyclic ring system. This research provides insights into the chemical versatility and potential applications of such compounds in various fields, including medicinal chemistry and material science (El-Gazzar et al., 2007).
Biological Activities
- Aldose Reductase Inhibitors : Pyrido[1,2-a]pyrimidin-4-one derivatives were identified as selective aldose reductase inhibitors with potential therapeutic applications in diabetic complications. These compounds exhibited significant inhibitory activity and antioxidant properties, underscoring their potential in developing new treatments (La Motta et al., 2007).
- Antimicrobial Activity : Another study focused on pyrazolo[3,4-d]pyrimidine derivatives revealed moderate to outstanding antimicrobial activities against various bacteria and fungi strains. This suggests the potential use of these compounds in developing new antimicrobial agents (El-sayed et al., 2017).
Wirkmechanismus
Target of Action
Similar compounds have been found to inhibit cdk2, a protein kinase involved in cell cycle regulation .
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes such as cell cycle progression .
Biochemical Pathways
Similar compounds have been found to affect pathways related to cell cycle regulation and apoptosis .
Result of Action
Similar compounds have been found to exhibit cytotoxic activity against various cancer cell lines .
Eigenschaften
IUPAC Name |
2-(thiolan-3-yloxy)pyrido[1,2-a]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c15-12-7-11(16-9-4-6-17-8-9)13-10-3-1-2-5-14(10)12/h1-3,5,7,9H,4,6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBTYQKQALSBNKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=CC(=O)N3C=CC=CC3=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[[1-[2-(2-Bromophenyl)acetyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2581722.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3,3-dimethylbutanamide](/img/structure/B2581725.png)

![(Z)-8-(3-phenylpropyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2581727.png)




![Cyclopropyl[3-(2,2,2-trifluoroethoxy)benzyl]amine](/img/structure/B2581736.png)
![N-(3-chlorophenyl)-2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2581738.png)